molecular formula C15H16N6O3 B4127049 N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B4127049
M. Wt: 328.33 g/mol
InChI Key: KQDZTLVRUKVWCX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrimidinyl group, and a piperazinecarboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the pyrimidinyl group through a series of condensation reactions. The final step involves the coupling of the nitrophenyl and pyrimidinyl intermediates with piperazinecarboxamide under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the reaction progress and the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and piperazinecarboxamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinyl and piperazinecarboxamide compounds.

Scientific Research Applications

N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the pyrimidinyl and piperazinecarboxamide moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide shares similarities with other compounds that have nitrophenyl, pyrimidinyl, and piperazinecarboxamide groups.
  • Examples include this compound analogs with different substituents on the phenyl or pyrimidinyl rings.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(4-nitrophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c22-15(18-12-2-4-13(5-3-12)21(23)24)20-10-8-19(9-11-20)14-16-6-1-7-17-14/h1-7H,8-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZTLVRUKVWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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